(2S,4R)-2-Pyridin-4-yloxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-2-Pyridin-4-yloxan-4-amine, also known as P4OA, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Aplicaciones Científicas De Investigación

Dynamic Tautomerism and Divalent N(I) Character

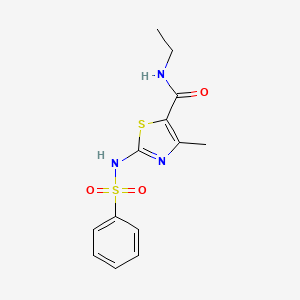

Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound structurally related to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," reveals its versatile chemical functionality due to the presence of dynamic tautomerism and divalent N(I) character. Quantum chemical analysis shows competitive isomeric structures with varying electron distribution and tautomeric preferences, highlighting its potential in electron donation and complex formation processes (Bhatia, Malkhede, & Bharatam, 2013).

Catalytic Applications and Polymerization

Group 10 metal aminopyridinato complexes, derived from similar aminopyridine compounds, demonstrate significant utility in catalytic processes such as aryl-Cl activation and hydrosilane polymerization. These complexes, characterized by their structure and reactivity, offer a phosphine-free catalytic system, showcasing the potential of these compounds in facilitating diverse chemical reactions (Deeken et al., 2006).

Metal-Free Photoredox Catalysis

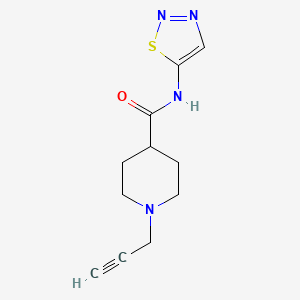

The application of metal-free photoredox catalysis using primary amine derivatives, including structures akin to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds showcases the versatility of these compounds in organic synthesis. This approach enables the functionalization of alkynes and alkenes under mild conditions, highlighting the compound's role in the diversification of molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

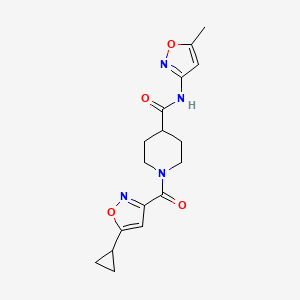

Pyrrole and Pyrrole Derivatives Synthesis

Pyrrole derivatives, which share a heterocyclic aromatic characteristic with "(2S,4R)-2-Pyridin-4-yloxan-4-amine," are essential in biological molecules like heme and chlorophyll. The synthesis involves the condensation of amines with carbonyl-containing compounds, underpinning the critical role of aminopyridines in forming biologically relevant structures (Anderson & Liu, 2000).

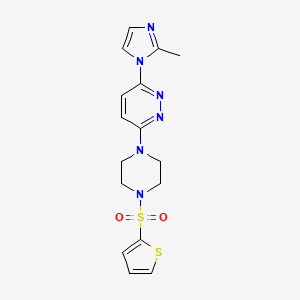

Synthesis of 2,4,6-Trisubstituted Pyridines

The utility of eosin Y photoredox catalysis in synthesizing 2,4,6-triarylpyridines from aryl ketones and benzyl amines, including derivatives of "(2S,4R)-2-Pyridin-4-yloxan-4-amine," demonstrates the compound's contribution to organic synthesis. This method affords good yields of triarylpyridines, indicating the compound's role in nitrogen donor chemistry and the potential for creating diverse pyridine-based structures (Rohokale, Koenig, & Dhavale, 2016).

Propiedades

IUPAC Name |

(2S,4R)-2-pyridin-4-yloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFZAJVJWFJBV-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-Pyridin-4-yloxan-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)